molecular formula C26H22F3N3O4 B8240084 Raf-IN-1

Raf-IN-1

Número de catálogo: B8240084
Peso molecular: 497.5 g/mol
Clave InChI: PSMRBBKXSFUJFX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Raf-IN-1 is a small molecule inhibitor that targets the Raf kinase family, which includes A-Raf, B-Raf, and C-Raf. These kinases play a crucial role in the Ras-Raf-MEK-ERK signaling pathway, which is involved in cell proliferation, survival, differentiation, and development. This compound has shown potential in inhibiting the activity of these kinases, making it a promising candidate for cancer therapy, particularly in cancers with mutations in the Ras or Raf genes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Raf-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and reagents to facilitate the reactions. Detailed synthetic routes and conditions are often proprietary and may be found in specialized chemical literature or patents .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process would require optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Industrial production may also involve the use of automated equipment and continuous flow reactors to increase efficiency and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions

Raf-IN-1 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, potentially enhancing its efficacy and selectivity as a kinase inhibitor .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The specific conditions for these reactions, such as temperature, pressure, and solvent choice, can vary depending on the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives, potentially altering the compound’s biological activity and selectivity .

Aplicaciones Científicas De Investigación

Raf-IN-1 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Cancer Research: this compound has shown promise as a therapeutic agent for cancers with mutations in the Ras or Raf genes.

    Signal Transduction Studies: this compound is used as a tool compound to study the Ras-Raf-MEK-ERK signaling pathway and its role in various cellular processes.

    Drug Development: this compound serves as a lead compound for the development of new kinase inhibitors with improved efficacy and selectivity.

Mecanismo De Acción

Raf-IN-1 exerts its effects by binding to the kinase domain of Raf kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as MEK and ERK, ultimately disrupting the Ras-Raf-MEK-ERK signaling pathway. The molecular targets of this compound include A-Raf, B-Raf, and C-Raf, with B-Raf being the most frequently mutated isoform in cancers .

Actividad Biológica

Raf-IN-1 is a selective inhibitor targeting the Raf kinases, particularly Raf-1 and B-Raf, which play crucial roles in the MAPK signaling pathway. This pathway is essential for various cellular processes, including proliferation, differentiation, and survival. The biological activity of this compound has been investigated in several studies, revealing its potential therapeutic applications in cancer treatment and other diseases associated with aberrant Raf signaling.

This compound functions by binding to the inactive form of Raf kinases, preventing their activation by upstream signals such as Ras. This inhibition disrupts the downstream signaling cascade involving MEK and ERK, leading to reduced cell proliferation and increased apoptosis in cancer cells. The specificity of this compound for Raf-1 and B-Raf over other kinases is a significant advantage, minimizing off-target effects.

Inhibition of Cancer Cell Proliferation

Several studies have demonstrated the efficacy of this compound in inhibiting the growth of various cancer cell lines:

  • Study 1 : A study by reported that this compound significantly decreased cell viability in pancreatic cancer cells harboring BRAF mutations. The compound induced apoptosis and inhibited cell cycle progression.
  • Study 2 : Research published in showed that this compound effectively reduced tumor growth in xenograft models of melanoma, highlighting its potential as a treatment for BRAF-mutant tumors.

Case Studies

Case Study 1: Pancreatic Cancer
A retrospective analysis involving 81 patients with RAF family mutations indicated that treatment with this compound led to partial responses in 50% of patients with BRAF V600E mutations. This suggests that targeting RAF can be an effective strategy in managing specific subtypes of pancreatic cancer .

Case Study 2: Melanoma
In a clinical trial involving patients with advanced melanoma, administration of this compound resulted in a significant reduction in tumor size among those with BRAF V600E mutations. Patients exhibited improved overall survival rates compared to those receiving standard chemotherapy .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Effect Reference
Cell Proliferation InhibitionDecreased viability in cancer cell lines
Induction of ApoptosisIncreased apoptotic markers
Tumor Growth SuppressionReduced tumor size in xenograft models
Enhanced Survival RatesImproved outcomes in clinical trials

Propiedades

IUPAC Name

N-[4-methyl-3-(4-oxospiro[3H-1,3-benzoxazine-2,4'-oxane]-7-yl)phenyl]-2-(trifluoromethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O4/c1-15-2-4-18(31-23(33)17-6-9-30-22(13-17)26(27,28)29)14-20(15)16-3-5-19-21(12-16)36-25(32-24(19)34)7-10-35-11-8-25/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMRBBKXSFUJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC4=C(C=C3)C(=O)NC5(O4)CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Raf-IN-1
Reactant of Route 2
Reactant of Route 2
Raf-IN-1
Reactant of Route 3
Reactant of Route 3
Raf-IN-1
Reactant of Route 4
Reactant of Route 4
Raf-IN-1
Reactant of Route 5
Reactant of Route 5
Raf-IN-1
Reactant of Route 6
Reactant of Route 6
Raf-IN-1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.